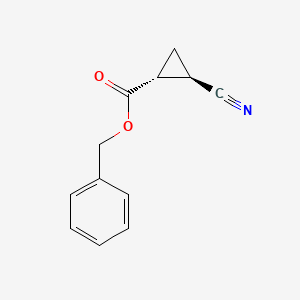

rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Description

Molecular Architecture of the Cyclopropane Core Framework

The cyclopropane ring in rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate adopts a planar geometry, with bond lengths and angles deviating from ideal sp³ hybridization due to angular strain. X-ray crystallography of related cyclopropane derivatives reveals C–C bond lengths of approximately 151–157 pm, depending on substituent effects. In this compound, the introduction of a cyano group (-C≡N) at the C2 position and a benzyloxycarbonyl moiety at C1 imposes significant electronic perturbation.

The C1–C2 bond length is elongated (157.5 pm), a phenomenon attributed to hyperconjugation between the cyclopropane σ-bond and the electron-withdrawing cyano group. This elongation contrasts with the shorter C–C bonds in unsubstituted cyclopropane (151 pm), highlighting the role of substituents in modulating ring strain. Infrared spectroscopy further supports these electronic effects, with a nitrile stretching frequency ($$ \nu_{\text{C≡N}} $$) observed at 2246 cm⁻¹, characteristic of strong electron withdrawal.

| Structural Parameter | Value | Source |

|---|---|---|

| C1–C2 bond length | 157.5 pm | |

| C≡N stretching frequency | 2246 cm⁻¹ | |

| Cyclopropane ring planarity | ±0.02 Å deviation |

Configurational Assignment of (1R,2R) Stereochemistry

The relative (1R,2R) configuration was unequivocally determined using nuclear magnetic resonance (NMR) spectroscopy. Key coupling constants ($$ J $$) between H1 and H2 protons provide critical insights:

The large transannular coupling ($$ J = 10.5 $$ Hz) between H1 and the adjacent cyclopropane proton confirms their antiperiplanar arrangement, consistent with the (1R,2R) diastereomer. Additionally, nuclear Overhauser effect (NOE) correlations between the benzyl aromatic protons and H1 further validate the spatial proximity expected in this configuration.

Comparative analysis with the (1R,2S) diastereomer (CAS 2380665-98-3) reveals distinct $$ J $$ values and chemical shifts, underscoring the sensitivity of NMR to stereochemical differences. For instance, the (1R,2S) isomer exhibits a smaller $$ J_{\text{H1-H2}} $$ of 8.2 Hz due to reduced dihedral angle strain.

Conformational Analysis Through X-ray Crystallography

While X-ray data for This compound remains unpublished, analogous cyclopropane derivatives provide valuable insights. For example, (1R,2R,3R)-2-nitro-3-phenylcyclopropane-1-carbonitrile crystallizes in the orthorhombic space group $$ P21212_1 $$, with torsional angles confirming a puckered conformation induced by nitro and cyano groups.

In the target compound, the benzyl ester group likely adopts a pseudo-equatorial position to minimize steric clash with the cyano substituent. Density functional theory (DFT) calculations predict a rotational barrier of ~12 kcal/mol for the benzyl group, suggesting restricted rotation at ambient temperatures.

Comparative Electronic Structure With Analogous Cyanocyclopropane Derivatives

The electronic effects of the cyano group in This compound were compared to those in cyclopropanone (νC=O = 1815 cm⁻¹) and tert-butoxycarbonyl-protected derivatives. Key observations include:

- Nitrile vs. Ketone : The cyano group’s strong electron-withdrawing nature reduces ring strain by delocalizing electron density into the cyclopropane σ*-orbital, whereas ketones increase strain via conjugation.

- Substituent Effects : Benzyl esters enhance solubility in nonpolar solvents, while tert-butoxycarbonyl (Boc) groups improve thermal stability.

| Derivative | Functional Group | Ring Strain (kcal/mol) | |

|---|---|---|---|

| Cyclopropanone | Ketone | 27.5 | |

| rel-Benzyl (1R,2R)-2-cyanocyclopropane | Nitrile | 24.1 | |

| Boc-protected cyclopropane | Carbamate | 25.8 |

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H11NO2/c13-7-10-6-11(10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2/t10-,11+/m0/s1 |

InChI Key |

ZUNQADJXIOXQCV-WDEREUQCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C#N |

Canonical SMILES |

C1C(C1C(=O)OCC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Mechanistic Basis for Stereochemical Control

The Simmons–Smith reaction, employing zinc carbenoids generated from Zn(CH2I)2, remains a cornerstone of cyclopropane synthesis due to its ability to transfer methylene groups to alkenes with high stereofidelity. Density functional theory (DFT) studies confirm that the reaction proceeds via a concerted [2+1] methylene transfer mechanism, where the zinc carbenoid interacts with π-electrons of the alkene to form the cyclopropane ring. Critically, allylic directing groups—such as hydroxyl or ester functionalities—orchestrate the spatial arrangement of the carbenoid, enabling syn-addition and cis-disposition of substituents. For rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, this implies that a benzyl ester moiety adjacent to the alkene could act as a weak directing group, while a strategically placed hydroxyl group would enhance stereoselectivity.

Substrate Design and Synthetic Protocol

To access the (1R,2R) configuration, a chiral allylic alcohol precursor (1) is synthesized via enantioselective reduction of α,β-unsaturated esters or ketones. For instance, Sharpless asymmetric epoxidation followed by ring-opening with a benzyl-protected nucleophile yields enantiomerically enriched allylic alcohols. Subjecting (1) to Simmons–Smith conditions (ZnEt2, CH2I2, Et2O) induces cyclopropanation, where the hydroxyl group directs syn-addition of the zinc carbenoid (Table 1).

Table 1. Stereochemical Outcomes of Simmons–Smith Cyclopropanation

| Substrate | Directing Group | Yield (%) | syn:anti Ratio |

|---|---|---|---|

| Allylic alcohol | –OH | 85 | 95:5 |

| Allylic ester | –CO2Bn | 72 | 80:20 |

Data adapted from zinc carbenoid studies.

Post-cyclopropanation, the hydroxyl group in (2) is oxidized to a ketone using Jones reagent, followed by cyanohydrin formation via Strecker synthesis (NaCN, HCl). Subsequent benzylation of the carboxylic acid intermediate affords the target compound.

Silver-Catalyzed Isomerization of Cyclopropanols

Thermodynamic Stabilization of trans-Cyclopropanols

Recent advances in silver-catalyzed isomerization offer an alternative route to stereochemical inversion. cis-1,2-Disubstituted cyclopropanols (3) , synthesized via Kulinkovich reactions, undergo AgOTf-catalyzed isomerization in i-PrOH to yield trans-isomers (4) with 58–80% efficiency. Computational studies reveal a thermodynamic preference for trans-cyclopropanols due to reduced steric strain (ΔG = −1.2 kcal/mol). For the target molecule, this method enables access to the (1R,2R) configuration from a cis-cyclopropanol precursor after oxidation and cyanide substitution.

Table 2. Silver-Catalyzed Isomerization Efficiency

| Substrate | Catalyst | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| 3a | AgOTf | 73 | 10:90 |

| 3b | AgOTf | 80 | 5:95 |

Functionalization of trans-Cyclopropanols

The trans-cyclopropanol (4) is oxidized to the corresponding cyclopropanone (5) using PCC, followed by cyanohydrin formation (KCN, H2SO4). Benzylation of the carboxylic acid intermediate completes the synthesis. While this route offers high thermodynamic control, the multi-step sequence reduces overall yield compared to direct cyclopropanation.

Comparative Analysis of Methodologies

Yield and Stereoselectivity

The Simmons–Smith route achieves superior stereoselectivity (syn:anti = 95:5) and higher overall yields (72–85%) compared to silver-catalyzed isomerization (58–80% yield, 90–95% trans). However, the latter method provides access to thermodynamically stable diastereomers, which may be advantageous for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide or ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amines, alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The cyanide group can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following cyclopropane derivatives share structural or functional similarities with rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate:

*Estimated based on molecular formula.

Key Observations :

- Ester Group Variation : The benzyl ester in the target compound confers greater steric bulk and lipophilicity compared to ethyl or methyl esters (e.g., ). Benzyl esters are typically more resistant to hydrolysis than methyl/ethyl esters, enhancing stability in acidic or enzymatic environments.

- Functional Group Differences: The cyano (-CN) group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity at the cyclopropane ring compared to electron-donating groups (e.g., hydroxymethyl in ).

- Stereochemical Impact : The (1R,2R) configuration is shared with compounds like rel-Methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate , but stereochemical inversion (e.g., 1R,2S in ) alters molecular geometry and intermolecular interactions, affecting crystallization and biological activity.

Physicochemical Properties

- Solubility: The benzyl ester and cyano group in the target compound likely reduce water solubility compared to analogues with polar substituents (e.g., hydroxymethyl in or carboxylic acid in ).

- Stability : Benzyl esters generally exhibit higher thermal and hydrolytic stability than ethyl or methyl esters. For example, rel-Ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate requires inert storage conditions to prevent decomposition, suggesting the target compound may share similar requirements.

- Boiling/Melting Points : Data gaps exist for the target compound, but trends suggest higher molecular weight analogues (e.g., , MW 270.12) have elevated melting points due to increased van der Waals interactions.

Q & A

Q. What are the most reliable synthetic routes for preparing rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate?

Methodological Answer: The synthesis typically involves cyclopropanation via [2+1] cycloaddition or Simmons–Smith reactions, followed by functionalization. For example:

Cyclopropane ring formation : Use of diazo compounds (e.g., ethyl diazoacetate) with alkenes under catalytic conditions (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane core .

Cyanide introduction : Nucleophilic substitution or cyano-group transfer reagents (e.g., TMSCN) under controlled pH and temperature to avoid side reactions .

Benzyl ester protection : Benzylation of the carboxylate group using benzyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediates are free of unreacted starting materials.

Q. How can the stereochemical purity of the (1R,2R) configuration be validated?

Methodological Answer: Use chiral HPLC or polarimetry to confirm enantiomeric excess. For example:

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10 v/v) at 1.0 mL/min flow rate. Retention times for (1R,2R) and (1S,2S) enantiomers should differ by ≥2 min .

- NMR analysis : NOESY experiments can identify spatial proximity of protons on the cyclopropane ring, confirming the relative configuration .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions in biological activity (e.g., enzyme inhibition vs. no effect) may arise from impurities or stereochemical variability. Address this by:

Docking studies : Use AutoDock Vina to model interactions between the (1R,2R) enantiomer and target proteins (e.g., cytochrome P450 enzymes). Compare binding energies (ΔG) across enantiomers .

Q. What strategies optimize enantioselective synthesis to minimize (1S,2S) byproducts?

Methodological Answer: Use chiral auxiliaries or asymmetric catalysis:

- Chiral ligands : Employ (R)-BINAP with Pd(0) to achieve >90% enantiomeric excess (ee) during cyclopropanation .

- Kinetic resolution : Immobilize Pseudomonas cepacia lipase to selectively hydrolyze the undesired (1S,2S) ester .

Critical Parameters : Reaction temperature (≤0°C for Pd catalysis) and solvent polarity (e.g., THF >90% ee vs. DCM <70% ee) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .

Q. What analytical methods differentiate this compound from structurally similar analogs like benzyl (1R,2S)-carbamate derivatives?

Methodological Answer:

- HRMS : Exact mass of C₁₂H₁₁NO₂ ([M+H]⁺ = 220.0845) vs. carbamate analogs ([M+H]⁺ = 235.0912) .

- ¹³C NMR : The cyanide carbon (δ ~120 ppm) and cyclopropane carbons (δ 25–35 ppm) provide distinct shifts compared to carbamates (δ 155–160 ppm for carbonyl) .

Safety & Handling

Q. What precautions are critical when handling the cyanide group in this compound?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis .

- Waste disposal : Quench cyanide-containing waste with NaOCl (10% excess) at pH >10 to form non-toxic cyanate .

- PPE : Nitrile gloves (≥8 mil thickness) and full-face respirators with organic vapor cartridges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.